molecular formula C₂₁H₂₅ClO₃ B137183 Delmadinone CAS No. 15262-77-8

Delmadinone

Cat. No.: B137183
CAS No.: 15262-77-8
M. Wt: 360.9 g/mol
InChI Key: ZSAMZEYLGUEVJW-TTYLFXKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Delmadinone is a synthetic steroid with progestogenic, anti-androgenic, and weak glucocorticoid activity . It is used in veterinary medicine to treat androgen-dependent conditions .

Target of Action

This compound primarily targets the androgen receptor . It binds to this receptor and likely acts as an antagonist . This means it blocks the receptor, preventing it from interacting with androgens, which are hormones that regulate the development and maintenance of male characteristics.

Mode of Action

This compound acts by inhibiting the production of testosterone . It does this by restraining the function of interstitial cells, which are responsible for producing testosterone . By reducing testosterone levels, this compound can help manage conditions that are exacerbated by high levels of this hormone.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By acting as an antagonist at the androgen receptor, this compound prevents the normal signaling that would occur in response to androgens. This can lead to a decrease in the expression of androgen-responsive genes, which can have various downstream effects depending on the specific genes involved.

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and to undergo extensive metabolism in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of the androgen receptor . This can lead to a decrease in the expression of androgen-responsive genes, which can affect a variety of cellular processes. In veterinary medicine, this is often beneficial for treating conditions such as benign prostatic hyperplasia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Delmadinone acetate is synthesized from 1,4-androstadienedione.

Industrial Production Methods: The industrial production of this compound acetate involves the use of 1,4-androstadienedione as the starting material.

Chemical Reactions Analysis

Types of Reactions: Delmadinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Chlormadinone acetate
  • Cyproterone acetate
  • Hydroxyprogesterone caproate
  • Medroxyprogesterone acetate
  • Megestrol acetate
  • Osaterone acetate

Comparison: Delmadinone acetate is unique among these compounds due to its specific combination of progestogenic, anti-androgenic, and weak glucocorticoid activities. While other compounds like chlormadinone acetate and cyproterone acetate also exhibit anti-androgenic properties, this compound acetate’s distinct chemical structure and functional groups contribute to its unique pharmacological profile .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAMZEYLGUEVJW-TTYLFXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165088
Record name Delmadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15262-77-8
Record name Delmadinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15262-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delmadinone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015262778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delmadinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delmadinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELMADINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFF40U3U3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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